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4-Phenoxyphthalic acid

Cat. No.: B3178112
CAS No.: 37951-15-8
M. Wt: 258.23 g/mol
InChI Key: FKDITAXSGNKBOZ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Dicarboxylic Acid Chemistry

Aromatic dicarboxylic acids are a class of organic compounds characterized by the presence of two carboxyl groups attached to an aromatic ring system. grnjournal.uswikipedia.org These molecules serve as fundamental building blocks in the synthesis of a wide array of polymers, pharmaceuticals, and other high-value chemicals. grnjournal.us Phthalic acid, along with its isomers isophthalic acid and terephthalic acid, are among the most well-known examples, forming the basis for polyesters, alkyd resins, and plasticizers. wikipedia.orgbritannica.com

4-Phenoxyphthalic acid distinguishes itself within this class by incorporating an ether linkage, which imparts a degree of flexibility and influences the electronic properties of the molecule. This structural feature sets it apart from simpler aromatic dicarboxylic acids and opens up new avenues for creating materials with enhanced thermal stability, solubility, and specific optical or electronic characteristics.

Historical Context of Phthalic Acid Derivatives Research

The study of phthalic acid and its derivatives has a rich history dating back to the 19th century. In 1836, French chemist Auguste Laurent first obtained phthalic acid through the oxidation of naphthalene (B1677914) tetrachloride. wikipedia.orgscribd.com Initially named "naphthalic acid," its correct formula was later determined by Jean Charles Galissard de Marignac, leading Laurent to rename it. wikipedia.org A significant breakthrough was the development of processes to produce phthalic anhydride (B1165640), a more commercially viable form, through the catalytic oxidation of naphthalene or ortho-xylene. wikipedia.orgscribd.comwikipedia.org

This early work laid the foundation for the large-scale production of phthalates, which became crucial as plasticizers in the burgeoning polymer industry. wikipedia.org Over the decades, research expanded to explore a vast range of phthalic acid derivatives, modifying the aromatic ring with various functional groups to fine-tune their properties for specific applications, from dyes to pharmaceuticals. The investigation into ether-linked derivatives like this compound represents a more recent chapter in this ongoing story, driven by the demand for high-performance materials.

Significance of Ethereal Linkages in Aromatic Dicarboxylic Acid Systems

The incorporation of an ether linkage (C-O-C) into the backbone of aromatic dicarboxylic acids, as seen in this compound, has profound implications for the properties of resulting polymers and materials. wikipedia.org Ether bonds introduce several key characteristics:

Increased Flexibility: The bent geometry of the C-O-C linkage, with a bond angle of approximately 111° in dimethyl ether, imparts greater conformational freedom to the polymer chain compared to rigid, directly linked aromatic rings. wikipedia.org This flexibility can lead to improved processability and toughness in materials like polyetheretherketone (PEEK). numberanalytics.com

Enhanced Solubility: The presence of the polar ether group can improve the solubility of the resulting polymers in organic solvents, which is a significant advantage in processing and fabrication. researchgate.net

Chemical Resistance: Polyethers, polymers containing ether linkages in their main chain, are generally known for their good resistance to a wide range of chemicals. wikipedia.orgnumberanalytics.com

The phenoxy group in this compound, in particular, contributes to enhanced thermal stability and can facilitate π-π stacking interactions in the formation of materials like metal-organic frameworks (MOFs).

Current Research Trajectories for this compound and Related Structures

Current research on this compound and its derivatives is vibrant and multifaceted, primarily focusing on its application as a monomer in the synthesis of advanced polymers and as a ligand in the construction of functional coordination compounds.

One major area of investigation is the development of high-performance polyimides . researchgate.net Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. wikipedia.orghalocarbon.com this compound can be used as a monomer, reacting with various diamines to produce poly(amic acid)s, which are then chemically or thermally converted to polyimides. google.comnih.gov The ether linkage in the this compound unit can enhance the solubility and processability of the resulting polyimides without significantly compromising their desirable thermal properties. Research in this area explores the synthesis of novel polyimides with tailored properties for applications in microelectronics, aerospace, and as high-temperature coatings. researchgate.netwikipedia.org For instance, hyperbranched polyimides derived from a derivative of this compound have shown good solubility and high thermal stability, making them suitable for solvent-resistant coatings. researchgate.net

Another significant research direction is the use of this compound and its derivatives as organic linkers in the formation of metal-organic frameworks (MOFs) . mdpi.comnih.gov MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. ossila.comrsc.org The carboxylate groups of this compound can coordinate with metal centers to form porous, three-dimensional structures. mdpi.com The phenoxy group provides conformational flexibility and can influence the luminescent properties of the resulting MOF. mdpi.com Researchers are exploring the use of MOFs based on this compound derivatives as sensors for detecting various molecules. For example, a zinc-based MOF utilizing a 4-(4-carboxyphenoxy)phthalic acid ligand has been shown to act as a luminescent sensor for acetone (B3395972) and the antibiotic tetracycline (B611298). mdpi.comnih.gov

Furthermore, derivatives of this compound are being investigated for their potential in pharmaceutical and medicinal chemistry . nordmann.globaldrugbank.com The core structure serves as a scaffold for the synthesis of new compounds with potential biological activity. For example, derivatives are being explored as inhibitors for specific enzymes.

The synthesis of this compound itself is also a subject of study, with methods being developed to improve yield and efficiency. One common route involves the reaction of a fluorophthalic anhydride with a phenol (B47542) compound in the presence of a fluoride (B91410) salt. google.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₀O₅
Molecular Weight258.23 g/mol
AppearanceWhite to slightly yellow crystalline powder
Melting Point163-165 °C

Classical Synthetic Routes and Methodological Refinements

Classical approaches to the synthesis of this compound predominantly involve the formation of the diaryl ether bond as a key step. These methods have been refined over time to improve yields, purity, and reaction conditions.

Etherification via Alkali Metal Phenolates

The formation of the ether linkage in this compound can be effectively achieved through the reaction of an alkali metal phenolate with a suitably substituted phthalic acid derivative. This reaction, a variant of the Williamson ether synthesis, relies on the nucleophilicity of the phenoxide ion.

A prominent example involves the reaction of a halophthalic acid derivative, such as 4-fluorophthalic anhydride, with a phenol in the presence of an alkali metal fluoride, which facilitates the in situ formation of the phenolate. The reaction is typically conducted in a high-boiling polar aprotic solvent.

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)ProductYield (%)
4-Fluorophthalic anhydridePhenolPotassium FluorideSulfolane185-2054-Phenoxyphthalic anhydride68.9
4-Fluorophthalic anhydridePhenolCesium FluorideSulfolane185-2054-Phenoxyphthalic anhydride36.9
4-Fluorophthalic anhydride4-NitrophenolPotassium FluorideSulfolane206-2094-(4'-Nitrophenoxy)phthalic anhydrideNot specified
4-Fluorophthalic anhydride2,6-DimethylphenolPotassium FluorideSulfolane~1904-(2',6'-Dimethylphenoxy)phthalic anhydride63.9
4-Fluorophthalic anhydride4-BromophenolPotassium FluorideSulfolane190-1954-(4'-Bromophenoxy)phthalic anhydride97.4

Data sourced from patent literature describing the synthesis of phenoxy phthalic anhydrides.

The Ullmann condensation is another classical method for the formation of diaryl ethers and can be applied to the synthesis of this compound precursors. masterorganicchemistry.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. masterorganicchemistry.com While traditionally requiring harsh reaction conditions, modern advancements have introduced milder protocols using soluble copper catalysts with various ligands. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction in the synthesis of this compound, where a nucleophile replaces a leaving group on the aromatic ring of a phthalic acid derivative. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. researchgate.net

A key synthetic route involves the reaction of 4-nitrophthalic acid or its derivatives with a phenoxide nucleophile. The nitro group acts as a strong activating group, facilitating the attack of the phenoxide at the carbon atom bearing the nitro group, which is subsequently displaced.

The reaction of 4-fluorophthalic anhydride with phenol, as detailed in the preceding section, is a prime example of nucleophilic aromatic substitution where the fluorine atom serves as the leaving group. organic-chemistry.org The reaction is driven by the strong electron-withdrawing character of the anhydride functionality, which activates the aromatic ring towards nucleophilic attack.

Oxidative Synthesis Approaches

Oxidative methods provide an alternative strategy for the synthesis of this compound, where the carboxylic acid groups are generated through the oxidation of appropriate precursors, such as methyl or other oxidizable groups attached to the phenoxy-substituted benzene (B151609) ring.

Transition Metal Catalyzed Oxidation Protocols

The oxidation of alkyl-substituted aromatic compounds to carboxylic acids is a well-established industrial process, often employing transition metal catalysts. The AMOCO process, for instance, utilizes a cobalt-manganese-bromide catalyst system for the air oxidation of p-xylene to terephthalic acid. nih.govnih.govsciencemadness.org A similar strategy can be envisioned for the synthesis of this compound from 4-phenoxy-o-xylene.

The proposed reaction would involve the catalytic cycle of transition metals such as cobalt, manganese, or ruthenium to activate the C-H bonds of the methyl groups and facilitate their oxidation to carboxylic acids. Ruthenium-based catalysts, for example, are known to be effective for the oxidation of a wide range of organic compounds. youtube.com

PrecursorCatalyst SystemOxidantSolventProduct
4-Phenoxy-o-xylene (hypothetical)Co/Mn/BrAir/O₂Acetic AcidThis compound
4-Phenoxy-o-xylene (hypothetical)Ruthenium Trichloride/OxoneOxoneAcetonitrile/Water/Ethyl AcetateThis compound

This table is based on analogous and well-established oxidation reactions of substituted xylenes.

Peracid-Mediated Oxidation Routes

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are powerful oxidizing agents capable of converting alkyl chains on aromatic rings to carboxylic acids. masterorganicchemistry.comorganic-chemistry.org While widely used for epoxidation and Baeyer-Villiger oxidations, their application in the direct oxidation of a phenoxy-substituted xylene to a phthalic acid derivative is less common but theoretically feasible. masterorganicchemistry.comorganic-chemistry.org The reaction would proceed through the initial oxidation of the methyl groups to alcohols, then aldehydes, and finally to carboxylic acids.

Hypochlorite (B82951) Oxidation of Phenoxyacetophenones

The haloform reaction provides a classic method for the conversion of methyl ketones into carboxylic acids. masterorganicchemistry.com This methodology can be adapted for the synthesis of this compound from a 4-phenoxy-1,2-diacetylbenzene precursor. The reaction with sodium hypochlorite in a basic solution would lead to the cleavage of the methyl groups from the acetyl moieties, forming chloroform and the corresponding dicarboxylate salt, which upon acidification would yield this compound. This method is particularly useful when the precursor diketone is readily accessible.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O5 B3178112 4-Phenoxyphthalic acid CAS No. 37951-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxyphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-13(16)11-7-6-10(8-12(11)14(17)18)19-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDITAXSGNKBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314445
Record name 4-Phenoxyphthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37951-15-8
Record name 4-Phenoxyphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37951-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxyphthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

4 Phenoxyphthalic Acid in Polymer Science and Materials Engineering

Role as a Monomer in Advanced Polycondensation Reactions

4-Phenoxyphthalic acid serves as a key building block in polycondensation, a process where monomers join together to form polymers with the elimination of a small molecule, such as water. The presence of both carboxylic acid groups and a phenoxy ether linkage within its structure makes it a valuable component for creating polymers with enhanced thermal stability, mechanical strength, and solubility.

Synthesis of Carboxylated Poly(arylene ether ketone)s (PAEKs)

The introduction of carboxylic acid groups into the backbone of PAEKs via monomers like this compound is a significant strategy for modifying their properties. These carboxylated PAEKs exhibit improved solubility in common organic solvents, better processability, and can serve as sites for further chemical modifications, such as cross-linking or grafting.

In the synthesis of linear carboxylated PAEKs, this compound can be used as a comonomer in nucleophilic aromatic substitution reactions. The carboxylic acid groups pend from the polymer backbone, disrupting chain packing and thereby increasing solubility. The general synthetic route involves the reaction of a di- or tetra-halogenated monomer with a bisphenol in the presence of a weak base. The incorporation of the phenoxyphthalic acid moiety allows for precise control over the density of the carboxylic acid groups along the polymer chain, which in turn influences the final properties of the material.

Hyperbranched polymers, characterized by their highly branched, tree-like structures, possess unique properties such as low viscosity and high solubility. This compound, or its derivatives, can act as an AB2-type monomer for the synthesis of hyperbranched PAEKs. In this scenario, the 'A' functionality (e.g., a phenoxide) can react with the 'B' functionalities (e.g., activated halides) on another monomer molecule. The resulting hyperbranched PAEKs with terminal carboxylic acid groups are of particular interest for applications in coatings, additives, and as toughening agents for other polymers. The synthesis of a related hyperbranched poly(ether ketone) from 5-phenoxyisophthalic acid has been demonstrated, showcasing the potential of phenoxy-dicarboxylic acids in creating such complex architectures.

Formation of Polyimides (PIs) from this compound Derivatives

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides typically involves a two-step process starting with the reaction of a dianhydride and a diamine to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide.

This compound can be converted to 4-phenoxyphthalic anhydride (B1165640) , which can then be used as a monomer in polyimide synthesis. The incorporation of the flexible phenoxy ether linkage into the polyimide backbone can enhance the processability and solubility of the resulting polymer without significantly compromising its thermal stability. The reaction of 4-phenoxyphthalic anhydride with various aromatic diamines leads to the formation of a range of polyimides with properties that can be tailored by the choice of the diamine comonomer.

Engineering of Aromatic Polyesters

Aromatic polyesters are valued for their excellent mechanical properties and thermal resistance. This compound can be utilized as a dicarboxylic acid monomer in the synthesis of these polymers through polycondensation reactions with aromatic diols. The resulting polyesters contain the phenoxy group as a pendant moiety, which can influence the polymer's solubility, thermal behavior, and mechanical characteristics. The synthesis is typically carried out at high temperatures in the presence of a catalyst, or via interfacial polycondensation at lower temperatures. The properties of the final aromatic polyester can be fine-tuned by the selection of the aromatic diol comonomer.

Electrochemical Grafting of this compound Units onto Substrates

Electrochemical grafting is a versatile and powerful technique for modifying the surface properties of conductive materials. This method typically involves the electrochemical reduction of aryl diazonium salts, leading to the formation of highly reactive aryl radicals that subsequently form covalent bonds with the substrate surface. nih.govacs.orgifremer.fr This process allows for the creation of robust and stable organic layers with tailored functionalities.

The general mechanism for the electrochemical grafting of an aryl diazonium salt is initiated by a one-electron reduction at the electrode surface. This results in the cleavage of the C-N bond of the diazonium group and the release of a nitrogen molecule, generating an aryl radical. nih.govacs.org This highly reactive radical can then attack the substrate surface, forming a covalent bond and thereby grafting the aryl unit onto the material. acs.orgresearchgate.net This technique has been successfully applied to a wide range of substrates, including glassy carbon, gold, and silicon. ifremer.frresearchgate.net

While the electrochemical grafting of various aryl diazonium salts is a well-established method for surface functionalization, specific studies detailing the electrochemical grafting of this compound units are not prevalent in the reviewed literature. However, the principles of this technique are broadly applicable to aromatic compounds that can be converted into their corresponding diazonium salts. For this compound, this would first require the synthesis of a suitable amino-derivative which can then be transformed into a diazonium salt. Once formed, the this compound diazonium salt could theoretically be used in an electrochemical grafting process to introduce the this compound moiety onto a conductive surface. The presence of the carboxylic acid groups would offer sites for further chemical reactions, making it a potentially useful platform for creating functional surfaces for applications such as sensors or biocompatible coatings.

Structure-Property Relationships in this compound Derived Polymeric Materials

The properties of a polymer are intrinsically linked to the structure of its monomeric units. The incorporation of this compound into a polymer backbone is expected to significantly influence the material's architecture, morphology, and ultimately its thermal and mechanical performance.

The molecular structure of this compound is characterized by several key features that would influence the architecture and morphology of polymers derived from it. The presence of the phenoxy group introduces a flexible ether linkage into the monomer unit. In a polymer chain, such flexible linkages can increase the rotational freedom of the polymer backbone. nih.gov This increased flexibility can lead to a more amorphous morphology by disrupting the regular packing of polymer chains. In contrast to more rigid monomers, this can result in polymers with lower crystallinity.

The phthalic acid moiety, being a di-acid, can be used in polycondensation reactions with diols or diamines to form polyesters or polyimides, respectively. The ortho-substitution pattern of the carboxylic acid groups in the phthalic acid part of the molecule can lead to a kinked or non-linear polymer chain. This is in contrast to polymers made from terephthalic acid (a para-substituted di-acid), which tend to form more linear and rigid chains that pack more efficiently. This inherent kink in the this compound monomer would further contribute to a more amorphous polymer morphology.

The interplay between the flexible ether linkage and the kinked nature of the phthalic acid group would likely result in polymers with good solubility in organic solvents, a desirable property for processing. The bulky phenoxy group can also increase the free volume within the polymer matrix, which can affect properties such as gas permeability.

The mechanical properties of polymers derived from this compound would be a balance between the rigidity of the aromatic rings and the flexibility of the ether linkages. The increased chain flexibility imparted by the ether linkage might lead to a lower tensile modulus compared to polymers made from more rigid monomers. However, this flexibility could also result in increased toughness and elongation at break. nih.gov The specific mechanical properties would be highly dependent on the co-monomer used in the polymerization and the resulting intermolecular interactions.

The table below summarizes the expected influence of the structural features of this compound on the properties of derived polymers. It is important to note that these are general trends and the actual properties would need to be determined experimentally.

Structural Feature of this compoundExpected Influence on Polymer Properties
Aromatic Rings High thermal stability, good mechanical strength.
Phthalic Acid Moiety (ortho-substitution) Kinked polymer chain, reduced crystallinity, increased solubility.
Phenoxy Group (Flexible Ether Linkage) Increased chain flexibility, lower glass transition temperature, enhanced solubility, potentially increased toughness.
Bulky Phenoxy Group Increased free volume, potential for altered gas permeability.

Derivatization and Chemical Transformations of 4 Phenoxyphthalic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Functionalities

The two carboxylic acid groups of 4-phenoxyphthalic acid are the primary sites for derivatization through esterification and amidation. These reactions convert the acidic functionalities into esters and amides, respectively, which modifies the molecule's polarity, reactivity, and potential for further chemical linkages.

Esterification: Esterification of this compound can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. iajpr.com This is a reversible process, and to drive the reaction toward the formation of the diester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. iajpr.comresearchgate.net

An alternative approach involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-phenoxyphthaloyl chloride is then reacted with the desired alcohol to yield the corresponding diester. This method is often faster and not reversible.

Phase transfer catalysis (PTC) has also been employed for the esterification of related dicarboxylic acids like phthalic acid. mdpi.com This technique is useful when the acid and alcohol have low mutual solubility, using a catalyst to shuttle the carboxylate anion from an aqueous phase to an organic phase containing the alcohol and an alkylating agent. mdpi.com

Amidation: Similar to esterification, amidation involves the reaction of the carboxylic acid groups with amines to form amide bonds. Direct amidation by heating this compound with an amine is possible but often requires high temperatures and results in the formation of water, which must be removed.

A more efficient and common method is to first activate the carboxylic acid. This can be done by converting it to the acyl chloride, as described for esterification, which then readily reacts with a primary or secondary amine to form the corresponding diamide. Alternatively, coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) can be used to facilitate amide bond formation under milder conditions. dntb.gov.ua Recent research has highlighted various catalytic methods for direct amidation that are more atom-economic and align with green chemistry principles. mdpi.com These catalysts can activate the carboxylic acid in situ, allowing for a direct reaction with the amine under more controlled conditions. mdpi.com

Synthesis of Cyclic Anhydride (B1165640) and Imide Derivatives

The ortho-positioning of the two carboxylic acid groups on one of the phenyl rings of this compound allows for the formation of stable five-membered cyclic derivatives, specifically anhydrides and imides.

Cyclic Anhydride Synthesis: 4-Phenoxyphthalic anhydride is a key derivative and a common precursor for other functionalizations. It is typically synthesized by the dehydration of this compound. This intramolecular cyclization can be achieved by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride.

Industrially, 4-phenoxyphthalic anhydride is often prepared not from the diacid but through a nucleophilic aromatic substitution reaction. google.com This process involves reacting a 4-halophthalic anhydride, such as 4-fluorophthalic anhydride, with a phenol (B47542) in the presence of a base like potassium fluoride (B91410) or cesium fluoride in a polar, aprotic solvent such as sulfolane. google.comgoogle.com This method directly yields the target anhydride.

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Yield (%)
4-Fluorophthalic anhydridePhenolPotassium FluorideSulfolane185-20568.9
4-Fluorophthalic anhydridePhenolCesium FluorideSulfolane185-20536.9
4-Fluorophthalic anhydride4-NitrophenolPotassium FluorideSulfolane206-209-
4-Fluorophthalic anhydride2,6-DimethylphenolPotassium FluorideSulfolane~19063.9

Table based on data from patent literature describing the synthesis of 4-phenoxyphthalic anhydride and its derivatives. google.com Yields are reported as detected by GC/MS analysis.

Cyclic Imide Synthesis: Phthalimides are an important class of compounds synthesized from phthalic anhydrides. mdpi.com N-substituted 4-phenoxyphthalimides can be readily prepared by reacting 4-phenoxyphthalic anhydride with a primary amine (R-NH₂). The reaction is typically carried out by heating the two reactants in a solvent like glacial acetic acid, which facilitates the condensation and subsequent cyclization to form the imide ring. mdpi.comnih.gov This reaction provides a modular approach to introduce a wide variety of functional groups (R) onto the imide nitrogen.

Electrophilic Aromatic Substitution Reactions on Phenyl Rings (e.g., Nitration, Halogenation)

This compound possesses two aromatic rings that can undergo electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the electronic properties of the substituents already present on the rings.

The molecule has two distinct aromatic rings:

The Phthalic Acid Ring: This ring is substituted with two electron-withdrawing carboxylic acid groups (-COOH) and one electron-donating phenoxy group (-OPh). The carboxylic acid groups are deactivating and direct incoming electrophiles to the meta positions. The phenoxy group is activating and directs to the ortho and para positions.

The Terminal Phenyl Ring: This ring is substituted with an electron-donating ether linkage (-O-), which is activating and directs incoming electrophiles to the ortho and para positions.

Due to the strong deactivating effect of the two carboxyl groups, the phthalic acid ring is significantly less reactive towards electrophiles than the terminal phenyl ring. Therefore, electrophilic aromatic substitution is expected to occur preferentially on the terminal, electron-rich phenyl ring. The most likely positions for substitution are the para position (offering less steric hindrance) and the ortho positions relative to the ether linkage.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. soton.ac.uk For this compound, the reaction would likely yield a mixture of products with the nitro group predominantly on the terminal phenyl ring at the ortho- and para-positions. Nitration of the deactivated phthalic acid ring would require much harsher conditions. Studies on the nitration of phthalic acid itself show that it yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, demonstrating the complexity of substitution patterns even on simpler related molecules. orgsyn.orgorgsyn.orggoogle.comknaw.nl

Halogenation: Halogenation introduces a halogen atom (e.g., Cl, Br) onto the aromatic ring. mt.com This reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. wikipedia.org As with nitration, the halogen is expected to substitute preferentially onto the activated terminal phenyl ring. The use of specific halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can offer milder reaction conditions and potentially different selectivity. tcichemicals.com

Regioselective Functionalization Strategies and Controlled Synthesis

Achieving functionalization at a specific, desired position (regioselectivity) on a complex molecule like this compound can be challenging due to the competing directing effects of its multiple substituents. Standard electrophilic substitution reactions often yield mixtures of isomers. Therefore, more advanced and controlled synthetic strategies are required for regioselective functionalization.

One common strategy involves the use of directing groups . These are functional groups that can coordinate to a metal catalyst, bringing the catalyst into close proximity with a specific C-H bond and thereby activating that position for reaction. While the intrinsic phenoxy and carboxyl groups can act as directing groups, their natural directing preferences might not align with the desired outcome. The introduction of a temporary directing group that can later be removed is a powerful tool in modern organic synthesis.

Another approach is to exploit steric hindrance . By using bulky reagents or by having bulky groups already present on the molecule, it is possible to block certain reactive sites and favor substitution at less sterically hindered positions. For instance, the para-position on the terminal phenyl ring is generally less hindered than the two ortho-positions, which can be exploited to favor para-substitution.

Furthermore, the sequence of reactions is critical. It is often more effective to perform functionalization on an earlier, simpler intermediate before elaborating the final structure. For example, one could functionalize phenol or a phthalic acid precursor with the desired group before coupling them to form the final this compound structure. This avoids the complexities of competing reaction sites on the final molecule. Recent advances in C-H functionalization, often using transition metal catalysts (e.g., palladium, rhodium, nickel), have provided powerful methods for the direct and selective introduction of new bonds at specific C-H positions, offering a more atom-economical route to complex derivatives. nih.govnih.gov

Coordination Chemistry of 4 Phenoxyphthalic Acid As a Ligand

Chelation Behavior and Ligand Design Principles

The versatility of 4-Phenoxyphthalic acid as a ligand stems from the multiple ways its carboxylate groups can bind to metal centers. This chelation behavior is fundamental to the structure and properties of the resulting metal complexes.

The carboxylate groups of ligands like this compound can engage in various coordination modes, influencing the dimensionality and topology of the final structure. The number of binding sites a ligand uses to bind to a metal center is referred to as its denticity.

Monodentate: In this mode, a carboxylate group binds to a single metal center through one of its oxygen atoms. While less common for dicarboxylic acids in framework materials, this mode can occur, particularly in the formation of discrete molecular complexes researchgate.net.

Polydentate: This involves the ligand binding to one or more metal centers through multiple atoms. For dicarboxylic acids, several bidentate modes are common:

Chelating Bidentate: Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a strained four-membered ring. This mode is generally less frequent for simple carboxylates in MOFs compared to the bridging mode researchgate.netbuffalo.edu.

Bridging Bidentate: The two oxygen atoms of a single carboxylate group bind to two different metal centers. This is a very common and crucial binding mode in the formation of extended one-, two-, or three-dimensional structures like MOFs researchgate.netbuffalo.edulibretexts.org.

Ligands with multiple carboxylate groups, such as phthalic acid derivatives, can exhibit even more complex, polydentate behavior. For instance, the structurally similar ligand 4-(4-carboxy phenoxy) phthalic acid has been observed to adopt a complex coordination mode, linking multiple zinc centers to form a three-dimensional framework mdpi.com. This demonstrates how the multiple carboxylate groups can act in concert to build robust, extended networks.

Table 1: Common Coordination Modes of Carboxylate Ligands
Binding ModeDescriptionStructural Role
MonodentateOne carboxylate oxygen binds to one metal ion.Typically terminates a chain or forms part of a discrete molecule.
Chelating BidentateBoth oxygen atoms of one carboxylate group bind to a single metal ion.Forms a small, often strained, chelate ring.
Bridging BidentateEach oxygen atom of a carboxylate group binds to a different metal ion.Links metal centers to form extended chains, layers, or frameworks.

The design of functional metal-ligand complexes relies on the predictable assembly of metal ions and organic linkers. The structure of this compound offers several key features for ligand design:

Structural Rigidity and Shape: The semi-rigid, V-shaped geometry of the ligand can direct the formation of specific network topologies. This pre-determined shape is crucial for constructing porous materials with desired channel sizes and shapes mdpi.com.

Functional Groups: The two carboxylic acid groups provide strong coordination sites for binding metal ions mdpi.com. The ether linkage provides flexibility compared to a fully conjugated system, while the aromatic rings can be functionalized to tune the electronic properties of the ligand.

Luminescence: Aromatic carboxylic acid ligands are excellent candidates for forming luminescent MOFs. The introduction of organic ligands with aromatic groups or conjugated π-systems can impart or modify the luminescence properties of the resulting framework through π*→π electron transitions mdpi.com.

By selecting appropriate metal ions with specific coordination geometries and combining them with ligands like this compound, it is possible to direct the assembly of complex, functional architectures acs.org.

Synthesis and Structural Characterization of Metal Coordination Compounds

The synthesis of coordination compounds involving polycarboxylate ligands like this compound is commonly achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, often in a high-boiling-point solvent like N,N-dimethylformamide (DMF) chalcogen.ro.

A case study involving the related ligand 4-(4-carboxy phenoxy) phthalic acid (H₃L) illustrates a typical synthesis. A new zinc-based MOF, [Zn₃(BMP)₂L₂(H₂O)₄]·2H₂O, was synthesized using a one-pot hydrothermal method with a zinc(II) salt, H₃L, and a secondary nitrogen-containing ligand, 3,5-bis(1-imidazolyl) pyridine (B92270) (BMP) mdpi.com. The reaction is carried out in a Teflon-lined autoclave at elevated temperatures.

Table 2: Example Hydrothermal Synthesis Conditions for a Zn-MOF
ParameterCondition
MethodOne-pot hydrothermal synthesis mdpi.com
ReactantsZn(II) salt, 4-(4-carboxy phenoxy) phthalic acid, 3,5-bis(1-imidazolyl) pyridine mdpi.com
SolventWater or other high-boiling solvents like DMF mdpi.comchalcogen.ro
ApparatusTeflon-lined steel autoclave mdpi.com
ProductCrystalline MOF, [Zn₃(BMP)₂L₂(H₂O)₄]·2H₂O mdpi.com

Structural characterization is paramount to understanding the resulting compound. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination environment of the metal ions osti.gov. In the example of the Zn-MOF, X-ray analysis revealed a complex 3D framework built from [Zn1N₂O₂] and [Zn2N₂O₄] nodes linked by the two different organic ligands mdpi.com. The analysis also identified helical chain motifs within the structure, showcasing the intricate architectures that can be achieved mdpi.comresearchgate.net.

Spectroscopic Probes for Investigating Metal-Ligand Interactions

Various spectroscopic techniques are employed to characterize metal-ligand interactions and confirm the formation of coordination compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the ligand and the complex. A key indicator of coordination is the shift in the vibrational frequencies of the carboxylate groups. Upon deprotonation and coordination to a metal center, the characteristic C=O stretching band of the carboxylic acid disappears and is replaced by asymmetric and symmetric stretching bands of the coordinated carboxylate group chalcogen.ro.

UV-Vis Spectroscopy: Solid-state UV-Vis diffuse reflectance spectroscopy can be used to study the optical properties of the coordination compounds and determine their optical band gap energy mdpi.com.

Luminescence Spectroscopy: For complexes designed to be luminescent, fluorescence spectroscopy is a critical tool. The excitation and emission spectra provide information about the electronic transitions within the material. In the case of the Zn-MOF synthesized with the related ligand 4-(4-carboxy phenoxy) phthalic acid, a strong emission band centered at 385 nm was observed, attributed to the π*→π electron transition of the ligand mdpi.com. Changes in this emission, such as quenching or shifting upon interaction with other molecules, can be used to probe metal-ligand interactions and form the basis for sensing applications mdpi.commdpi.com.

Potential Applications in Metal-Organic Frameworks (MOFs) Research

Due to their structural features, ligands like this compound are promising candidates for the construction of MOFs with diverse applications chalcogen.rowikipedia.org. MOFs are a class of crystalline porous polymers built from metal ions or clusters connected by organic linkers wikipedia.org. Their high surface area and tunable pore environments make them suitable for gas storage, separation, catalysis, and chemical sensing chalcogen.ro.

The Zn-MOF constructed from the analogous ligand 4-(4-carboxy phenoxy) phthalic acid serves as an excellent example of a functional MOF. This material was investigated as a luminescent sensor for the detection of acetone (B3395972) and the antibiotic tetracycline (B611298) in aqueous solutions mdpi.com. The strong intrinsic luminescence of the MOF was effectively quenched in the presence of these molecules. This quenching effect formed the basis of a highly sensitive and selective detection method. The study reported low detection limits and demonstrated the sensor's stability and reusability across a wide pH range (4-10), highlighting its potential for practical environmental monitoring applications mdpi.com.

Table 3: Luminescence-Based Sensing Performance of a Zn-MOF with a Structurally Similar Ligand
AnalyteDetection LimitSensing MechanismReference
Tetracycline3.34 µMLuminescence Quenching mdpi.com
Acetone0.1597%Luminescence Quenching mdpi.com

The successful synthesis of this functional MOF underscores the potential of using V-shaped, semi-rigid polycarboxylate ligands like this compound in the rational design of advanced materials for sensing and other applications.

Computational Chemistry and Theoretical Modeling of 4 Phenoxyphthalic Acid

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are employed to investigate the electronic structure of 4-Phenoxyphthalic acid, offering a detailed understanding of its reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a widely used approach for such analyses due to its balance of accuracy and computational cost. researchgate.netnih.govnih.gov

Key aspects of the electronic structure analysis of this compound would involve the examination of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.nettaylorandfrancis.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its capacity to accept electrons, signifying its electrophilicity. youtube.com The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. wuxibiology.comnih.govmaterialsciencejournal.org

Another important tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. wuxiapptec.comyoutube.comlibretexts.orgresearchgate.net The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. libretexts.orgwalisongo.ac.id For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid groups, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid groups would exhibit a positive potential (blue color), highlighting their acidic nature. wuxiapptec.comresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and stability
Ionization Potential (I)6.5The minimum energy required to remove an electron
Electron Affinity (A)1.2The energy released when an electron is added

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations. The actual values would need to be determined through specific DFT calculations.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, most importantly, transition states. dntb.gov.ua The transition state is the highest energy structure along the reaction pathway and its determination is key to understanding the reaction kinetics. dntb.gov.ua

For this compound, theoretical methods can be used to predict the mechanisms of various reactions, such as esterification, decarboxylation, or anhydride (B1165640) formation. By mapping the potential energy surface, the minimum energy path connecting reactants and products can be determined. The activation energy barrier, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. nih.gov

Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the transition state structure. nih.govbeilstein-journals.org Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For instance, in the intramolecular cyclization of this compound to form its corresponding anhydride, computational modeling could identify the transition state for the nucleophilic attack of one carboxylic acid group on the other, followed by the elimination of a water molecule. The calculated activation energy would provide a quantitative measure of the feasibility of this reaction under different conditions.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

ReactionComputational MethodSolventActivation Energy (kcal/mol)
Intramolecular Anhydride FormationDFT (B3LYP/6-31G*)Acetic Acid25.4
Esterification with MethanolMP2/6-311+G**Methanol18.7

Note: These are example values to demonstrate the type of data generated from reaction mechanism studies. Actual values would be the result of detailed computational investigations.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational dynamics. nih.govnih.govresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed picture of its accessible conformations and the transitions between them. nih.gov

The key dihedral angles in this compound that would be monitored during an MD simulation include the rotation around the ether linkage (C-O-C) and the rotations of the two carboxylic acid groups relative to the benzene (B151609) ring. The simulations would reveal the preferred orientations of the phenoxy and phthalic acid moieties with respect to each other and how these are influenced by the solvent environment.

By analyzing the trajectory from an MD simulation, one can construct a potential of mean force (PMF) along a specific dihedral angle to quantify the energy barriers between different conformational states. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in crystal packing or binding to a biological target.

Table 3: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleDescriptionExpected Conformational Behavior
τ1 (C-C-O-C)Rotation of the phenoxy group relative to the phthalic acid ringMultiple low-energy conformers are expected due to the flexibility of the ether linkage.
τ2 (O=C-C-C)Rotation of the carboxylic acid group at position 1The orientation will be influenced by intramolecular hydrogen bonding possibilities and steric hindrance.
τ3 (O=C-C-C)Rotation of the carboxylic acid group at position 2Similar to τ2, its conformation will depend on steric and electronic factors.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. nih.govnih.gov For this compound and its derivatives, QSPR models can be developed to predict properties such as solubility, melting point, or chromatographic retention times. nih.gov

The development of a QSPR model involves several steps. First, a dataset of molecules with known experimental property values is compiled. Then, for each molecule, a set of numerical descriptors is calculated that encode its structural, electronic, and physicochemical features. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. nih.gov Finally, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. nih.gov

For derivatives of this compound, where substituents could be introduced on either of the aromatic rings, QSPR models could predict how these modifications would affect a desired property. For example, a QSPR model could be developed to predict the n-octanol/water partition coefficient (logP), a measure of lipophilicity, for a series of substituted 4-Phenoxyphthalic acids. This would be valuable in applications where the compound's partitioning behavior is important. nih.gov

Table 4: Examples of Molecular Descriptors for QSPR Modeling of this compound Derivatives

Descriptor TypeExamplesProperty Correlation
Topological Molecular Weight, Wiener Index, Kier & Hall IndicesCorrelate with bulk properties like boiling point and viscosity.
Electronic Dipole Moment, HOMO/LUMO energies, Atomic ChargesRelate to reactivity, polarity, and intermolecular interactions. nih.gov
Geometrical Molecular Surface Area, Molecular Volume, OvalityInfluence solubility, transport properties, and biological activity.
Physicochemical LogP, Molar RefractivityDirectly used in models for lipophilicity and related properties. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. researchgate.net For 4-Phenoxyphthalic acid, the spectrum is expected to show distinct signals for the protons on the two aromatic rings and the carboxylic acid groups.

The protons of the phthalic acid ring system are anticipated to be in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the attached carboxyl and phenoxy groups. nih.govgoogle.com The phenoxy group's protons would also appear in the aromatic region, likely between 6.9 and 7.5 ppm. chemicalbook.com The two carboxylic acid protons (-COOH) would give rise to a characteristically broad singlet signal at a very downfield chemical shift, generally in the 10-13 ppm range, due to strong deshielding and hydrogen bonding. google.com The integration of these signals would correspond to the number of protons in each unique environment.

Predicted ¹H NMR Data for this compound (based on analogous compounds and chemical shift theory)

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 13.0Broad Singlet2HCarboxylic Acid Protons (-COOH )
~7.0 - 8.5Multiplets3HPhthalic Acid Ring Protons
~6.9 - 7.5Multiplets5HPhenoxy Ring Protons

Note: The exact splitting patterns (multiplicities) of the aromatic protons would depend on their coupling constants (J-values), forming complex multiplets.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. careerendeavour.com Each chemically unique carbon atom in this compound will produce a distinct signal. nih.gov

The spectrum is expected to show 14 distinct signals, as all carbon atoms are in unique chemical environments. The carbons of the two carboxylic acid groups (C=O) are the most deshielded and would appear furthest downfield, typically in the range of 165-185 ppm. careerendeavour.com The aromatic carbons would generate signals between approximately 115 and 165 ppm. Carbons directly attached to the electronegative oxygen of the ether linkage and the carboxyl groups will be further downfield within this range. spectrabase.comresearchgate.net Specifically, the carbon atom of the phthalic acid ring bonded to the phenoxy group (C-O) is expected around 160-165 ppm, while the carbons bearing the carboxylic acid groups would also be significantly deshielded. A ¹³C NMR spectrum is available in the SpectraBase database for this compound in DMSO-d6, confirming the presence of signals within these predicted regions. spectrabase.com

Predicted ¹³C NMR Data for this compound (based on analogous compounds and spectral databases) spectrabase.com

Predicted Chemical Shift (δ, ppm)Assignment
~165 - 175Carboxylic Acid Carbons (C =O)
~115 - 165Aromatic Carbons (phthalic and phenoxy rings)

2D NMR techniques are powerful tools for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. rsc.org Cross-peaks would be observed between the signals of adjacent protons on both the phthalic acid and phenoxy rings, confirming their connectivity. No correlations would be seen for the isolated carboxylic acid protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond couplings). researchgate.net Each protonated carbon in the aromatic rings would show a cross-peak connecting its ¹H signal to its ¹³C signal, allowing for unambiguous assignment of the carbon skeleton's hydrogen-bearing atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). researchgate.net This is crucial for identifying the connections between different parts of the molecule. For this compound, HMBC would show correlations from the phenoxy ring protons to the phthalic ring carbon attached to the ether oxygen, confirming the C-O-C linkage. It would also show correlations between the phthalic ring protons and the carbons of the carboxylic acid groups, definitively placing them on the ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. chemicalbook.com The resulting spectrum provides a "fingerprint" of the functional groups present. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

A very broad absorption band would be anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in the hydrogen-bonded dimers of carboxylic acids. The C=O stretching vibration of the carboxyl groups would result in a strong, sharp peak between 1680 and 1720 cm⁻¹. The C-O-C asymmetric stretching of the diaryl ether linkage would appear as a strong band in the 1200-1250 cm⁻¹ region. Additionally, characteristic peaks for aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range. These predictions are consistent with the spectra of related compounds like 4-phenoxybenzoic acid. sielc.com

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500 - 3300O-H Stretch (very broad)Carboxylic Acid
>3000C-H StretchAromatic
1680 - 1720C=O Stretch (strong)Carboxylic Acid
1400 - 1600C=C StretchAromatic Ring
1200 - 1250C-O-C Asymmetric StretchDiaryl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for studying conjugated systems, such as aromatic rings. The UV-Vis spectrum of this compound would be dominated by π→π* transitions within the phenyl and phthalic acid ring systems. The spectrum of the parent phthalic acid shows absorption maxima around 200, 226, and 276 nm. researchgate.net The addition of the phenoxy group, an auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity due to the extension of the conjugated system across the ether linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). thermofisher.com It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Combined In-Situ Spectroscopic Methodologies for Real-Time Reaction Monitoring

The synthesis of high-performance polymers derived from this compound, such as polyimides and poly(amide-imide)s, involves a multi-step process that requires precise control over reaction conditions to ensure the desired molecular weight, structure, and properties. Traditional ex-situ monitoring methods, which involve taking samples from the reaction for offline analysis, can be time-consuming and may not provide an accurate representation of the reaction kinetics due to the time lag between sampling and analysis. Combined in-situ spectroscopic methodologies offer a powerful solution for real-time, continuous monitoring of these complex polymerizations without disturbing the reaction system.

By integrating multiple spectroscopic techniques, typically Fourier Transform Infrared (FTIR) and Raman spectroscopy, a more comprehensive understanding of the reaction progress can be achieved. researchgate.nettitech.ac.jp These vibrational spectroscopy methods are highly sensitive to changes in the functional groups of the reactants, intermediates, and final products, providing a wealth of information on reaction kinetics, the formation and consumption of key species, and the development of the polymer backbone.

A key application of these combined in-situ techniques is in monitoring the two-step synthesis of polyimides from a dianhydride, such as 4-phenoxyphthalic anhydride (B1165640) (a derivative of this compound), and a diamine. The first step involves the rapid formation of a poly(amic acid) intermediate, followed by a slower thermal or chemical imidization to form the final polyimide. titech.ac.jp

Detailed Research Findings:

In-situ FTIR spectroscopy is particularly effective for monitoring the initial, rapid stage of poly(amic acid) formation. This is achieved by tracking the disappearance of the characteristic anhydride vibrational bands and the simultaneous appearance of amide and carboxylic acid bands. Conversely, Raman spectroscopy offers distinct advantages in monitoring the imidization step and the evolution of the polymer backbone. titech.ac.jp

Studies on analogous polyimide systems have demonstrated the complementary nature of these techniques. For instance, in the synthesis of polyimide from a dianhydride and a diamine, the following observations have been made:

FTIR Spectroscopy: Provides clear tracking of the conversion of the anhydride groups. The symmetric and asymmetric stretching vibrations of the carbonyl groups in the anhydride are well-defined and their decrease in intensity can be directly correlated with the progress of the reaction. The appearance of the amide I and amide II bands, as well as the broad O-H stretch of the carboxylic acid in the poly(amic acid) intermediate, are also readily monitored.

Raman Spectroscopy: Is highly sensitive to changes in the aromatic C=C stretching vibrations within the polymer backbone. This allows for the monitoring of the incorporation of the monomer units into the growing polymer chain. A significant advantage of Raman spectroscopy is its ability to detect and characterize intermediate species that may be difficult to observe with FTIR. titech.ac.jp For example, a long-lived intermediate has been identified during the imidization step using Raman spectroscopy, which was less apparent in the corresponding IR data. titech.ac.jp

The combination of these techniques allows for a more robust and detailed kinetic analysis of the reaction. By continuously monitoring the concentrations of reactants, intermediates, and products, detailed kinetic models can be developed to optimize reaction conditions such as temperature, catalyst concentration, and reaction time.

Below are illustrative data tables representing the type of information that can be obtained from combined in-situ spectroscopic monitoring of a polyimide synthesis using a derivative of this compound.

Interactive Data Table: Key Vibrational Band Changes during Polyimide Synthesis

Reaction Stage Functional Group FTIR Peak (cm⁻¹) Raman Peak (cm⁻¹) Observation
Reactant Anhydride C=O~1850, ~1780WeakDisappearance
Intermediate Amide I (C=O)~1660~1660Appearance & subsequent disappearance
Intermediate Carboxylic Acid O-H~3200-2500 (broad)WeakAppearance & subsequent disappearance
Product Imide C=O~1780, ~1720~1780, ~1720Appearance
Product Imide C-N Stretch~1370WeakAppearance
Backbone Aromatic C=CWeak~1610Shift and intensity change

Interactive Data Table: Illustrative Kinetic Data from Real-Time Monitoring

Reaction Time (min) Anhydride Concentration (mol/L) Poly(amic acid) Concentration (mol/L) Imide Concentration (mol/L) Degree of Imidization (%)
01.000.000.000
100.250.750.056.7
300.050.900.2022.2
60<0.010.600.5591.7
120<0.010.100.9090.0
180<0.01<0.010.99>99

These tables showcase how the combination of in-situ FTIR and Raman spectroscopy provides a continuous and detailed picture of the reaction, enabling a precise understanding and control of the polymerization process.

Future Research Directions and Interdisciplinary Prospects

Development of More Sustainable and Environmentally Benign Synthesis Routes

Current chemical synthesis methods often rely on petroleum-derived feedstocks and can involve harsh reaction conditions. nih.gov A primary focus of future research will be the development of greener synthesis pathways for 4-phenoxyphthalic acid. This involves exploring alternatives that minimize environmental impact and improve efficiency.

Key research avenues include:

Biocatalysis and Microbial Synthesis: The use of whole-cell biocatalysts or engineered multi-enzyme cascades offers a promising, sustainable alternative to traditional chemical synthesis. nih.gov Research could focus on engineering microorganisms to produce this compound from renewable feedstocks, similar to the established microbial synthesis of compounds like 4-hydroxybenzoic acid from L-tyrosine. nih.gov This approach operates under mild conditions and reduces reliance on toxic catalysts. nih.gov

Recyclable and Supported Catalysts: The development of reusable, polymer-supported catalysts could significantly enhance the environmental profile of synthesis. nih.gov Such catalysts, which can be recovered and reused with minimal loss of activity, would reduce waste and improve process economy. Research into water-tolerant catalytic systems would be particularly beneficial, minimizing the need for volatile organic solvents. nih.gov

Alternative Oxidation Processes: Traditional oxidation methods can be inefficient. Future work could adapt cleaner oxidation technologies, such as using sodium hypochlorite (B82951) in the presence of phase-transfer catalysts like polyethylene (B3416737) glycol (PEG)-400, which has been applied to the synthesis of related compounds like 4-phenoxybenzoic acid. chemicalbook.com

Table 1: Comparison of Synthesis Route Philosophies

Feature Conventional Synthesis Proposed Sustainable Synthesis
Starting Materials Petroleum-derived (e.g., phenol (B47542), phthalic anhydride (B1165640) derivatives) Renewable feedstocks (e.g., bio-based aromatics) nih.gov
Catalysts Often single-use, potentially toxic metal catalysts Biocatalysts (enzymes, whole cells) or recyclable polymer-supported catalysts nih.govnih.gov
Solvents Volatile organic compounds (VOCs) Water or recyclable organic solvents nih.govpolimi.it
Reaction Conditions High temperature and pressure nih.gov Ambient temperature and pressure nih.gov

| Byproducts | Potentially hazardous waste streams | Biodegradable waste, reduced byproducts |

Exploration of Novel Polymeric Materials with Tailored Architectures and Advanced Functionalities

The di-functional nature of this compound makes it an ideal monomer for creating novel polymers. By precisely controlling the polymer architecture, materials with highly specific and advanced properties can be designed.

Future research will likely focus on:

Tailored Copolymer Architectures: Moving beyond simple linear polymers, researchers can create complex macromolecular designs such as comb-like, brush block, and star polymers. polimi.itnih.gov These tailored architectures allow for independent control over parameters like nanoparticle size, shape, and surface topography in self-assembled systems. polimi.it The incorporation of the this compound unit could impart specific thermal, mechanical, or solubility characteristics.

Functional Graft Copolymers: this compound can be used to create amphiphilic graft copolymers, similar to PLLA-based systems, which can self-assemble into nano-fibrous architectures. nih.gov These structures are valuable in biomedical applications for mimicking the natural extracellular matrix. nih.gov The phenoxy group offers a site for further functionalization, allowing for the attachment of bioactive molecules.

High-Performance Polyimides and Polyesters: As an aromatic dicarboxylic acid, it is a prime candidate for synthesizing high-performance polymers like polyimides and polyesters. The flexible ether linkage from the phenoxy group can enhance solubility and processability without significantly compromising thermal stability, a key challenge in the field of high-performance plastics.

Table 2: Potential Polymer Architectures from this compound

Architecture Description Potential Properties & Applications
Linear Monomers linked end-to-end in a single chain. Basic thermoplastic polyesters or polyamides for fibers and films.
Graft/Brush Side chains of one type attached to a main polymer backbone. polimi.it Improved solubility, functional surfaces, drug delivery vehicles. polimi.itresearchgate.net
Cross-linked Polymer chains linked together to form a three-dimensional network. Thermosetting resins, hydrogels, materials with high mechanical strength.

| Dendritic/Star | Highly branched, tree-like structures originating from a central core. nih.gov | Low viscosity, high number of terminal functional groups for coatings or catalysis. |

Integration of this compound into Responsive and Smart Material Systems

Smart materials can sense and react to environmental stimuli, such as changes in pH, temperature, or light. sci-hub.seopenaccessjournals.com The functional groups within this compound—two carboxylic acid groups and an aromatic ether—provide handles for building responsive behaviors into materials.

Promising areas for future development include:

pH-Responsive Systems: The carboxylic acid groups are inherently pH-sensitive. In a polymer network like a hydrogel, changes in pH would alter the ionization state of these groups, leading to swelling or shrinking. nih.gov This behavior can be harnessed for applications like controlled drug delivery, where a payload is released in the acidic environment of a tumor or specific cellular compartment. nih.gov

Photochromic and Photoswitching Materials: While not inherently photochromic, the this compound backbone could be integrated with molecules that are. For instance, it could be part of a polymer matrix for cyanine (B1664457) amphiphiles that exhibit reversible photoisomerization. rsc.org This could lead to materials that change color or undergo sol-gel transitions in response to light, useful for sensors or smart inks. rsc.org

Multi-Stimuli Responsive Materials: The ultimate goal is to create sophisticated systems that respond to multiple stimuli. patsnap.com A polymer derived from this compound could be combined with other responsive monomers to create materials that react to both pH and temperature, for example. This allows for more complex and controlled actuation and release profiles. patsnap.com

Table 3: Potential Stimuli-Responsive Systems Incorporating this compound

Stimulus Responsive Mechanism Potential Application
pH Protonation/deprotonation of carboxylic acid groups, causing swelling or collapse of a polymer network. nih.gov Drug delivery systems, sensors, "smart" membranes. nih.gov
Temperature Integration with thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAAm). patsnap.com Self-regulating actuators, reversible hydrogels for cell culture. rsc.org
Light Used as a scaffold for photo-isomerizable molecules (e.g., cyanines, azobenzenes). rsc.org Optical data storage, smart windows, light-controlled release systems. openaccessjournals.com

| Electric/Magnetic Field | Compounding with piezoelectric or magnetostrictive nanoparticles within a polymer matrix. sci-hub.seopenaccessjournals.com | Actuators, sensors, energy harvesting devices. openaccessjournals.com |

Theoretical Predictions and Machine Learning Approaches for Material Design and Synthesis Optimization

The complexity of designing and synthesizing novel materials necessitates advanced computational tools. Machine learning (ML) and theoretical modeling are set to revolutionize how materials based on this compound are developed. researchgate.netdigitellinc.com

Future interdisciplinary efforts will likely involve:

Synthesis Optimization: ML algorithms can predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. chemcopilot.com By training models on datasets of similar reactions, such as esterifications or polymerizations, these tools can guide experimental work, saving time and resources. chemcopilot.combeilstein-journals.org Techniques like Bayesian optimization can efficiently search the vast parameter space of a chemical reaction to find the best conditions. beilstein-journals.org

Material Property Prediction: Computational models can predict the properties of a hypothetical polymer derived from this compound before it is ever synthesized. By using the monomer's structure as an input, ML models can forecast characteristics like thermal stability, mechanical strength, and solubility. This allows for rapid virtual screening of thousands of potential polymer structures to identify the most promising candidates for a specific application. researchgate.netnih.gov

Inverse Design: A particularly exciting prospect is the use of inverse design models. Instead of predicting the properties of a known material, these algorithms start with a desired set of properties and work backward to suggest the chemical structure—including monomers like this compound—that would achieve them. This data-driven approach accelerates the discovery of new, high-performance materials. researchgate.net

Table 4: Application of Machine Learning in this compound Research

ML Application Technique/Algorithm Objective
Reaction Optimization Bayesian Optimization, Random Forest, Neural Networks beilstein-journals.org Predict reaction yields and select optimal conditions (catalyst, solvent, temperature) to improve synthesis efficiency. digitellinc.com
Property Prediction Graph Neural Networks (GNNs), XGBoost, Support Vector Machines (SVM) researchgate.netnih.gov Forecast mechanical, thermal, and electronic properties of novel polymers based on monomer structure. nih.gov
Virtual Screening Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) chemcopilot.com Rapidly screen large virtual libraries of potential polymers to identify candidates with desired characteristics.

| Catalyst Design | Large Language Models (LLMs), Reinforcement Learning digitellinc.com | Propose novel catalyst structures for more efficient and selective synthesis of the monomer or its polymers. digitellinc.com |

Q & A

Q. How can researchers optimize reaction yields for this compound derivatives while minimizing byproducts?

  • Methodological Answer : Employ DoE (Design of Experiments) to test variables (catalyst loading, temperature). Use LC-MS to track intermediates and identify bottlenecks. For scale-up, apply QbD (Quality by Design) principles to define a design space .

Q. What controls are essential when assessing this compound’s antioxidant activity in vitro?

  • Methodological Answer : Include:
  • Positive controls : Ascorbic acid or Trolox.
  • Negative controls : Solvent-only and compound-free reactions.
  • Interference controls : Test compound’s absorbance at the assay wavelength (e.g., 517 nm for DPPH) to avoid false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.